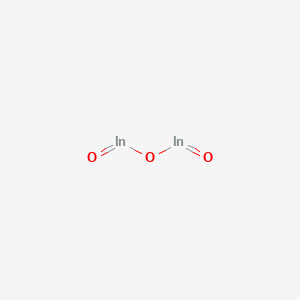

Indium oxide (In2O3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indium oxide (In2O3) is a useful research compound. Its molecular formula is In2O3 and its molecular weight is 277.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality Indium oxide (In2O3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium oxide (In2O3) including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Indium Oxide (In2O3) is primarily used in the field of semiconductors . It serves as a resistive element in integrated circuits . The primary targets of In2O3 are the electronic components where it is applied.

Pharmacokinetics

It’s worth noting that indium compounds have low solubility and are poorly absorbed in the body .

Action Environment

The action of Indium Oxide is influenced by environmental factors such as temperature and pressure. It is thermally stable , making it suitable for use in various environments.

Eigenschaften

IUPAC Name |

oxo(oxoindiganyloxy)indigane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGRZNPWBITMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

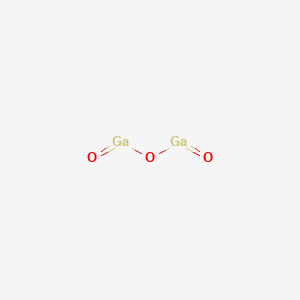

O=[In]O[In]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

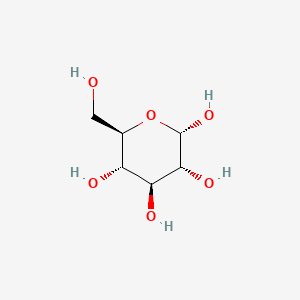

Molecular Formula |

In2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Indium Oxide?

A1: Indium oxide has the molecular formula In2O3 and a molecular weight of 277.64 g/mol.

Q2: What is the crystal structure of In2O3?

A2: In2O3 commonly exists in two crystal structures: * Cubic bixbyite structure (Ia3): This is the thermodynamically stable phase at ambient conditions. [, ] * Rhombohedral corundum structure (R3c): This phase is accessible under high pressure and temperature conditions. [, ]

Q3: What spectroscopic techniques are used to characterize In2O3?

A3: Researchers utilize various techniques, including:* X-ray diffraction (XRD): To determine the crystal structure and phase purity of In2O3. [, , , , , , ]* Scanning Electron Microscopy (SEM): To visualize the morphology and size of In2O3 particles. [, , , , , , , , ]* Transmission Electron Microscopy (TEM): To analyze the size, shape, and crystallinity of In2O3 nanostructures. []* Energy-dispersive X-ray spectroscopy (EDS/EDX): To determine the elemental composition and confirm the presence of indium and oxygen. [, , ] * X-ray photoelectron spectroscopy (XPS): To investigate the chemical states and surface composition of In2O3. [, ]* Raman spectroscopy: To study the vibrational modes and identify different phases of In2O3. [, ]* Fourier-transform infrared spectroscopy (FTIR): To analyze the chemical bonding and identify functional groups present in In2O3. [, , ]* UV-Vis Spectroscopy: To investigate the optical properties of In2O3 thin films, such as transmittance and bandgap energy. [, , , , , , ]

Q4: How does the performance of In2O3 change under different annealing conditions?

A4: Annealing temperature and atmosphere significantly influence In2O3 properties. Higher annealing temperatures generally improve crystallinity, leading to enhanced electrical conductivity. [, , ] Annealing in a reducing atmosphere can induce phase transitions and alter the electrical properties. []

Q5: What factors affect the stability of In2O3 thin films in electronic devices?

A5: In2O3 thin film transistors (TFTs) can suffer from performance degradation when exposed to ambient conditions, particularly oxygen and moisture. [] To improve stability, researchers explore passivation layers like aluminum oxide (Al2O3), which reduce off-current and enhance the on/off current ratio. []

Q6: What makes In2O3 suitable for flexible electronics?

A6: Solution-processed In2O3 can be deposited at low temperatures, making it compatible with flexible substrates like polyimide. [, ] Additionally, In2O3 thin films can withstand bending without significant performance degradation, making them suitable for flexible devices. [, ]

Q7: What are the photocatalytic properties of In2O3?

A7: In2O3 exhibits photocatalytic activity under UV light irradiation. [, ] This property makes In2O3 nanoparticles promising for applications such as degrading organic pollutants like crystal violet dye in wastewater treatment. []

Q8: How is In2O3 used in gas sensing applications?

A8: The electrical conductivity of In2O3 changes upon exposure to various gases. [, , , , ] This property enables its use in gas sensors. For instance, researchers developed In2O3-based sensors for detecting ethanol, NO2, and 1-butylamine. [, , , ] The sensitivity and selectivity of these sensors can be tuned by controlling the morphology, doping, and operating temperature. [, , , ]

Q9: How is computational chemistry used to understand In2O3 properties?

A9: Density Functional Theory (DFT) calculations help investigate the structural, electronic, and thermodynamic properties of various In2O3 polymorphs. [] These calculations can predict the stability of different phases, electronic band structures, and mechanical properties like elastic moduli. []

Q10: Can computational methods predict the performance of In2O3 in specific applications?

A10: Yes, computational modeling can help predict the performance of In2O3. For example, researchers used simulations to demonstrate enhanced sensitivity and figure-of-merit (FOM) in a plasmonic structure incorporating In2O3 for sensing applications in the visible and infrared regions. []

Q11: How do the properties of In2O3 change at the nanoscale?

A11: In2O3 nanostructures, such as nanowires, nanorods, and quantum dots, exhibit unique properties compared to their bulk counterparts. These include enhanced surface area, quantum confinement effects, and increased surface defect sites. [, , , , , , , , , , , ]

Q12: What are some specific applications of In2O3 nanostructures?

A12:* High-performance photoelectrochemical UV photodetectors: In2O3 nanocubes and microrods show promise for UV detection due to their high UV absorption and efficient charge transport properties. [, ]* Humidity sensors: In2O3 quantum dots with their large surface area and porous structure are highly sensitive to moisture, making them suitable for humidity sensing applications. []* Flexible synaptic transistors: Electrospun In2O3 nanofibers enable the fabrication of flexible synaptic transistors for neuromorphic computing applications. []

Q13: How does doping affect the properties of In2O3?

A13: Doping In2O3 with elements like tin (Sn), zinc (Zn), and europium (Eu) can significantly modify its electrical and optical properties. [, , , , , ] For example:

- Tin (Sn) doping: Improves electrical conductivity by increasing carrier concentration, making it suitable for transparent conductive oxide (TCO) applications. [, , ]

- Zinc (Zn) doping: Enhances electron mobility and conductivity while maintaining high transparency, making it suitable for ultrathin TCOs in flexible electronics. []

- Europium (Eu) doping: Improves photocatalytic activity for dye degradation under sunlight. []

Q14: How does the concentration of dopants affect In2O3's properties?

A14: The concentration of dopants plays a crucial role in tuning In2O3's properties. For instance, increasing the doping level of Zn in In2O3 can enhance electron mobility and conductivity up to an optimal point. Beyond this point, further doping may lead to a decrease in performance due to increased scattering effects. []

Q15: What are some common methods for synthesizing In2O3?

A15: * Sol-gel method: A versatile and cost-effective method for producing In2O3 nanoparticles. [, ]* Hydrothermal synthesis: Allows for controlled morphology and particle size of In2O3 nanostructures. [, , , , , , ]* Pulsed laser deposition (PLD): Enables the growth of high-quality thin films with controlled thickness and composition. []* Sputtering: Used for depositing thin films with good uniformity and controllable thickness. [, , , ]* Chemical vapor deposition (CVD): Suitable for large-area deposition of In2O3 thin films. [, ]* Electrospinning: Used for fabricating one-dimensional In2O3 nanofibers. []

Q16: How do different synthesis methods influence the properties of In2O3?

A16: Each synthesis method offers advantages and influences the final properties of In2O3. * Hydrothermal methods offer control over morphology, particle size, and crystallinity, impacting the material's photocatalytic and gas sensing properties. [, , , , , , ]* Sputtering techniques allow for precise control over film thickness and composition, influencing electrical conductivity and transparency in TCO applications. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)